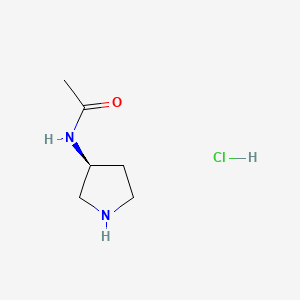![molecular formula C8H6N2O3S B597665 (4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetic acid CAS No. 16290-53-2](/img/structure/B597665.png)
(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetic acid” is a chemical compound with the molecular formula C8H6N2O3S . It has an average mass of 210.210 Da and a monoisotopic mass of 210.009918 Da .
Molecular Structure Analysis
The molecular structure of “(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetic acid” consists of a thieno[3,2-d]pyrimidin-3(4H)-yl group attached to an acetic acid group .Physical And Chemical Properties Analysis
“(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetic acid” has a molecular formula of C8H6N2O3S and an average mass of 210.210 Da .Scientific Research Applications
Anti-inflammatory and Analgesic Applications: 4,10-Dihydro-10-oxothieno[3,2-c][1]benzoxepin-8-acetic acid and its derivatives have been reported as potent anti-inflammatory and analgesic agents. These compounds have shown potential in comparison with indomethacin in terms of therapeutic ratio, with some derivatives like 4b (HP 573) displaying moderate analgesic-like activity and a low propensity to induce gastrointestinal irritation (Martin et al., 1984).
Pharmaceutical Synthesis: The synthesis and investigation of derivatives such as thieno[3,2-e]pyrrolo[1,2-a]pyrimidine have been explored for their potential as poly(ADP-ribose) polymerase (PARP) inhibitors, which are significant in pharmacological applications (Shipilovskikh & Rubtsov, 2019).
Anticancer Activity: A synthesized compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, demonstrated significant inhibition against various human cancer cell lines, suggesting potential applications in cancer treatment (Huang et al., 2020).
Aldose Reductase Inhibitors: Some derivatives have been evaluated for their inhibitory activity against aldose reductase, an enzyme involved in diabetic complications, making them potential candidates for treating conditions related to diabetes (Ogawva et al., 1993).
Antiallergenic Activity: Certain derivatives, such as those in the series of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, have been tested and found to exhibit oral antiallergenic activity in animal models (Temple et al., 1979).
properties
IUPAC Name |
2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3S/c11-6(12)3-10-4-9-5-1-2-14-7(5)8(10)13/h1-2,4H,3H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTEYBHXIMULYQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=CN(C2=O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(2S,3R,4S,5R,6R)-2-[4-[(3R,3aS,6R,6aS)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B597601.png)
![7-Bromo-2-ethyloxazolo[4,5-c]pyridine](/img/structure/B597602.png)


